5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
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Overview
Description
5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multiple steps. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then reacted with 2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors in the body, while the piperazine and pyridine moieties enhance its binding affinity and specificity. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler compound with similar reactivity but lacking the additional functional groups.
1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole: Similar structure but without the bromine atom.
5-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole: Chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
5-bromo-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is unique due to the combination of its indole core with both piperazine and pyridine moieties, along with the bromine atom. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19BrN4O |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H19BrN4O/c20-16-4-5-17-15(13-16)6-8-24(17)14-19(25)23-11-9-22(10-12-23)18-3-1-2-7-21-18/h1-8,13H,9-12,14H2 |
InChI Key |
TWKAYYVGVAMKCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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